1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C14H19BN2O2. It is known for its unique structure, which includes a benzodiazole ring substituted with a dioxaborolane group.
Preparation Methods
The synthesis of 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-benzotriazole and tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction between the benzotriazole and dioxaborolane groups.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The dioxaborolane group is known to participate in boron-mediated reactions, which can influence various biochemical pathways. The benzodiazole ring may interact with specific enzymes or receptors, leading to the modulation of biological activities .
Comparison with Similar Compounds
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole can be compared with similar compounds such as:
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: This compound has a similar structure but with an indazole ring instead of a benzodiazole ring.
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: This compound features an indole ring, offering different chemical and biological properties.
Properties
Molecular Formula |
C14H19BN2O2 |
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Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-6-8-11-12(10)17(5)9-16-11/h6-9H,1-5H3 |
InChI Key |
JXIVZJPQVXUGDX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CN3C |
Origin of Product |
United States |
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